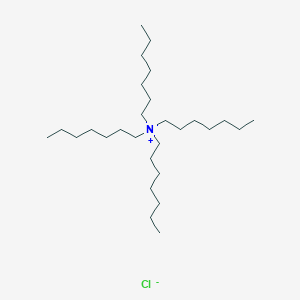

Tetraheptylammonium chloride

Description

The exact mass of the compound Tetraheptylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraheptylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraheptylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraheptylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.ClH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQVRWCDVLJSI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884457 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10247-90-2 | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10247-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetraheptylammonium chloride chemical properties

Topic: Tetraheptylammonium Chloride: Physicochemical Architecture & Applications in Catalysis and Sensing Content Type: Technical Monograph Audience: Senior Research Scientists, Process Chemists, and Analytical Developers

Executive Summary

Tetraheptylammonium chloride (THAC) [CAS: 10247-90-2] represents a critical class of lipophilic quaternary ammonium salts (QAS) utilized primarily for its steric bulk and high hydrophobicity. Unlike its lower-molecular-weight homologs (e.g., tetramethyl- or tetraethylammonium chloride), THAC possesses four heptyl (

Physicochemical Profile

THAC is defined by its low melting point and high lipophilicity. Its large ionic radius reduces charge density, making it an "ideal" soft cation for pairing with soft anions in potentiometric sensors.

Table 1: Technical Specifications of Tetraheptylammonium Chloride

| Property | Specification | Notes |

| Formula | ||

| Molecular Weight | 446.24 g/mol | High MW contributes to steric shielding. |

| CAS Number | 10247-90-2 | |

| Appearance | White to off-white solid/waxy solid | Low melting point leads to waxy texture. |

| Melting Point | 38–40 °C | Critical: May liquefy in warm lab environments. |

| Solubility (Organic) | High: | Excellent for deep organic phase reactions. |

| Solubility (Aqueous) | Low to Moderate | Decreased compared to Methyl/Ethyl homologs due to lipophilic chains. |

| Hygroscopicity | High | Requires storage in desiccated environment. |

Core Application: Phase Transfer Catalysis (PTC)[1]

Mechanistic Insight: The Starks’ Extraction Model

In heterogeneous reaction systems (e.g., liquid-liquid or solid-liquid), reactants often reside in separate phases (aqueous nucleophiles vs. organic electrophiles), preventing reaction. THAC functions via the Starks’ Extraction Mechanism .

The large tetraheptylammonium cation (

Visualization: PTC Catalytic Cycle

Figure 1: The Phase Transfer Catalysis cycle showing the shuttle mechanism of the Tetraheptylammonium cation (

Experimental Protocol: Nucleophilic Substitution (Cyanation)

Objective: Synthesis of a nitrile from an alkyl halide using THAC.

-

Preparation: Dissolve 10 mmol of alkyl halide (substrate) in 20 mL of toluene.

-

Aqueous Phase: Prepare a saturated solution of Sodium Cyanide (NaCN) in 10 mL water. Caution: NaCN is highly toxic.

-

Catalyst Addition: Add 0.5 mmol (5 mol%) of Tetraheptylammonium chloride to the reaction vessel.

-

Note: The low MP of THAC ensures rapid dispersion upon slight warming.

-

-

Reaction: Vigorously stir the biphasic mixture at 80°C.

-

Mechanistic Check: Vigorous stirring is critical to maximize the interfacial area (

), which is directly proportional to the rate of transfer.

-

-

Monitoring: Monitor by TLC or GC. The highly lipophilic

pulls -

Workup: Separate phases. Wash the organic layer with water to remove the catalyst and inorganic salts.

Core Application: Ion-Selective Electrodes (ISE)

Mechanistic Insight: The Lipophilic Exchanger

In potentiometric sensors, THAC serves as a lipophilic cationic exchanger . When embedded in a Polyvinyl Chloride (PVC) membrane plasticized with a solvent mediator (e.g., o-NPOE), the tetraheptylammonium cation (

Visualization: Membrane Potential Generation

Figure 2: Mechanism of potential generation at the sample-membrane interface. The lipophilic Tetraheptylammonium cation anchors the sensing mechanism.

Experimental Protocol: Fabrication of a Nitrate-Selective Electrode

Objective: Construct a PVC membrane sensor using THAC as the ion exchanger.

-

Cocktail Preparation:

-

Ion Exchanger: 10 mg Tetraheptylammonium chloride.

-

Polymer Matrix: 330 mg Polyvinyl chloride (High molecular weight).

-

Plasticizer: 660 mg o-Nitrophenyloctylether (o-NPOE).

-

Solvent: Dissolve all components in 5 mL Tetrahydrofuran (THF).

-

-

Casting: Pour the cocktail into a glass ring (30 mm diameter) fixed on a glass plate.

-

Evaporation: Allow THF to evaporate slowly over 24 hours under a dust cover.

-

Quality Check: The resulting membrane should be transparent, flexible, and free of bubbles.

-

-

Electrode Assembly: Cut a 7 mm disc from the master membrane and mount it to the tip of an electrode body containing 0.1 M KCl + 0.1 M

internal filling solution. -

Conditioning: Soak the electrode tip in 0.01 M

for 12 hours to exchange the initial Chloride counter-ions of THAC with Nitrate, establishing the sensor baseline.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: THAC is hygroscopic.[1] Handling should be performed in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (below 30°C) in a tightly sealed container. Due to its MP of 38-40°C, avoid proximity to heating equipment, as melting can complicate weighing and transfer.

-

Disposal: As a quaternary ammonium salt, it is toxic to aquatic life. Dispose of as hazardous chemical waste, strictly avoiding release into drains.

References

-

Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.[2] Link

-

Santa Cruz Biotechnology . "Tetraheptylammonium chloride Product Data & Safety". SCBT.com. Link[3]

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors". Chemical Reviews. Link

-

PubChem . "Compound Summary: Tetraheptylammonium chloride". National Library of Medicine. Link

Sources

Precision Stoichiometry in Lipophilic Catalysis: A Technical Guide to Tetraheptylammonium Chloride

Executive Summary

Tetraheptylammonium chloride (THAC), CAS [10247-90-2], is a high-molecular-weight quaternary ammonium salt (

This guide moves beyond basic datasheet parameters to address the stoichiometric imperative : the critical impact of purity, hygroscopicity, and precise molecular weight determination on reaction yield and sensor calibration.

Physicochemical Architecture

The efficacy of THAC is dictated by its amphiphilic structure—a central nitrogen cation shielded by four hydrophobic heptyl chains. This steric bulk prevents tight ion pairing in organic solvents, enhancing the reactivity of the associated anion.

Molecular Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | - | |

| Formula | - | |

| Molecular Weight | 446.24 g/mol | Monoisotopic Mass: |

| Melting Point | 38–40 °C | Low MP requires cold storage to prevent caking.[1] |

| Solubility | Soluble in | High lipophilicity drives its partition coefficient. |

| Hygroscopicity | Moderate to High | Critical: Effective MW varies with water content. |

The Hygroscopicity Factor

Like many quaternary ammonium salts, THAC is hygroscopic. A sample stored without desiccation can absorb 1–5% water by weight.

-

Impact: Using the theoretical MW (

) without correcting for water content leads to under-dosing of the catalyst. -

Correction: Always determine water content (Karl Fischer titration) or dry to constant weight under vacuum (

,

Synthesis & Purification Engineering

The synthesis of THAC follows the Menschutkin reaction trajectory—an

Synthesis Workflow (DOT Visualization)

Figure 1: Step-wise synthesis and purification workflow for high-purity Tetraheptylammonium Chloride.

Protocol: Menschutkin Alkylation

-

Charge: Combine Triheptylamine (

) and 1-Chloroheptane (-

Why Acetonitrile? A polar aprotic solvent stabilizes the transition state of the

reaction, accelerating rate.

-

-

Reflux: Heat to

under -

Isolation: Evaporate solvent under reduced pressure. The residue is often a waxy solid or oil.

-

Purification (Critical):

-

Wash the crude solid with cold hexane to remove unreacted amine (lipophilic impurities).

-

Recrystallize from Ethyl Acetate/Diethyl Ether.

-

-

Drying: Dry in a vacuum desiccator over

for 24 hours.

Analytical Characterization: Validating Molecular Weight

To ensure the "Molecular Weight" used in your calculations reflects the actual substance, you must validate both identity and anion content.

Argentometric Titration (Purity Assay)

This protocol determines the precise chloride content, allowing you to calculate the effective molecular weight.

Protocol:

-

Dissolve

of dried THAC in -

Adjust pH to 7–9 (using dilute

if necessary) to prevent silver chromate solubility issues. -

Add

-

Titrate with

until a persistent reddish-brown precipitate appears. -

Calculation:

Spectroscopic Validation

-

1H NMR (

): Confirm the absence of the triplet at

Applications in Drug Discovery

Phase Transfer Catalysis (PTC)

THAC is a catalyst of choice when high lipophilicity is required to drag anions into non-polar solvents used in drug synthesis (e.g., dichloromethane).

Mechanism:

The

Figure 2: The Phase Transfer Catalysis Cycle. THAC (

Ion Selective Electrodes (ISE)

In pharmaceutical analysis, THAC is used as an ion exchanger in PVC membrane electrodes to detect nitrate, perchlorate, or chloride ions.

-

Role: The lipophilic quaternary ammonium cation stabilizes the target anion within the sensor membrane.

-

Selectivity: The length of the heptyl chains (

) provides a specific hydrophobicity balance, optimizing the sensor's selectivity coefficients against interfering ions like sulfate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77072, Tetraheptylammonium chloride. Retrieved January 31, 2026, from [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis.[6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6] [Link]

- Scholz, F. (Ed.). (2010).Electroanalytical Methods: Guide to Experiments and Applications. Springer-Verlag Berlin Heidelberg.

Sources

Technical Whitepaper: Advanced Synthesis & Purification of Tetraheptylammonium Chloride (THAC)

Executive Summary

Tetraheptylammonium chloride (THAC) represents a critical class of lipophilic Phase Transfer Catalysts (PTC). Unlike its lower homologs (e.g., tetrabutyl), the heptyl chains impart significant lipophilicity, enabling the solubilization of anionic nucleophiles into highly non-polar organic phases. This guide addresses the primary synthetic challenge: the kinetic inertness of alkyl chlorides in direct quaternization.

We present a Two-Stage Indirect Synthesis as the superior protocol for research applications. While industrial routes utilize direct alkylation of triheptylamine with heptyl chloride under high pressure (autoclave), this method is ill-suited for high-purity laboratory requirements due to slow kinetics and "oiling out" impurities. This guide details the synthesis of the bromide intermediate followed by a quantitative anion exchange.

Strategic Route Selection

The Kinetic Bottleneck

The direct Menshutkin reaction between triheptylamine and 1-chloroheptane is kinetically disfavored due to the poor leaving group ability of the chloride ion and the steric bulk of the heptyl chains.

| Parameter | Direct Route (High Pressure) | Indirect Route (Recommended) |

| Reactants | Triheptylamine + 1-Chloroheptane | Triheptylamine + 1-Bromoheptane |

| Conditions | Autoclave (100°C+, >5 atm) | Reflux (82°C, 1 atm) |

| Time | 48–120 Hours | 12–24 Hours |

| Purity Profile | Moderate (Hoffman elimination byproducts) | High (Crystalline intermediate) |

| Equipment | High-pressure reactor | Standard glassware |

Directive: For laboratory synthesis (<1 kg), utilize the Indirect Route : synthesize Tetraheptylammonium Bromide (THAB) first, then convert to Chloride (THAC) via Ion Exchange Resin.

Stage 1: Synthesis of Tetraheptylammonium Bromide (THAB)

Objective: Create the quaternary ammonium core using a reactive alkyl bromide.

Reagents

-

Triheptylamine (THA): 1.0 equivalent (MW: 311.59 g/mol )

-

1-Bromoheptane: 1.2 equivalents (Excess drives kinetics; MW: 179.10 g/mol )

-

Solvent: Acetonitrile (ACN) – Critical: ACN is polar aprotic, stabilizing the charged transition state of the

reaction, significantly accelerating the rate compared to toluene or ethanol.

Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add Triheptylamine (e.g., 31.1 g, 100 mmol) and Acetonitrile (100 mL).

-

Addition: Add 1-Bromoheptane (21.5 g, 120 mmol) dropwise to the stirring solution.

-

Reaction: Heat to reflux (approx. 82°C) for 18–24 hours.

-

Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the starting amine spot indicates completion.

-

-

Workup (Anti-Solvent Precipitation):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to ~30% volume using a rotary evaporator.

-

Add Diethyl Ether (200 mL) slowly with vigorous stirring. THAB will precipitate as a white solid or viscous oil (depending on purity).

-

Note: If it oils out, scratch the glass or add a seed crystal.[1] Cool to 0°C to maximize yield.

-

-

Isolation: Filter the solid/oil. If solid, wash with cold ether. If oil, decant the supernatant and dry under high vacuum to solidify.

Stage 2: Anion Exchange (Bromide Chloride)

Objective: Quantitative replacement of

Resin Selection: Amberlite® IRA-400 (Cl form) or Dowex® 1X8.

Resin Conditioning (The "Trustworthiness" Step)

Commercially available resins often contain residual monomers or are not 100% in the chloride form. You must condition the column to ensure self-validating purity.

-

Swelling: Soak the resin in deionized water for 2 hours.

-

Column Packing: Slurry pack a glass column. Ensure no air bubbles (channels) exist.

-

Activation Cycle:

-

Elute with 1M NaOH (2 bed volumes) to strip any existing anions to

. -

Wash with water until neutral pH.

-

Elute with 1M HCl (4 bed volumes) to convert fully to

. -

Wash with deionized water until the eluent is neutral (pH ~7) and silver nitrate test is negative for excess free chloride.

-

Exchange Protocol

-

Dissolution: Dissolve the THAB (from Stage 1) in a minimal amount of Methanol/Water (70:30 v/v).

-

Why Methanol? Long heptyl chains reduce water solubility. Methanol ensures the quat remains in solution while being compatible with the resin.

-

-

Elution: Load the solution onto the column. Elute slowly (dropwise, ~1-2 mL/min).

-

Collection: Collect the eluent. Wash the column with 2 bed volumes of the solvent mixture to recover all product.

-

Evaporation: Remove the Methanol/Water solvent on a rotary evaporator.

-

Caution: THAC is hygroscopic. Use a high-vacuum pump with a cold trap for final drying.

-

Purification & Characterization

Handling the "Oil" Phase

Tetraheptylammonium chloride has a low melting point and often presents as a viscous oil or waxy solid.

-

Crystallization Solvent: Ethyl Acetate / Hexane (1:3 ratio).

-

Procedure: Dissolve in warm Ethyl Acetate, add Hexane until turbid, then freeze at -20°C.

Analytical Validation[9]

-

Silver Nitrate Test (Qualitative): Acidify a small sample with

and add -

Potentiometric Titration (Quantitative): Titrate with standard

using a silver electrode. This provides the exact equivalent weight and confirms the absence of residual bromide (which would show a distinct inflection point). -

NMR (

): Verify the integration of the

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the logical flow from precursor selection to final purified salt.

Figure 1: Step-wise synthesis workflow from amine precursors to purified chloride salt via the indirect bromide route.

Phase Transfer Catalysis Mechanism

Understanding why we synthesize THAC: The lipophilic heptyl chains allow the catalyst to shuttle anions into the organic phase.

Figure 2: The Starks Extraction Mechanism. Q+ represents the Tetraheptylammonium cation, shuttling anion Y- into the organic phase.

References

-

Starks, C. M. (1971).[4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Menshutkin kinetics and alkyl halide reactivity).

-

PubChem. (2023). "Tetraheptylammonium chloride - Compound Summary". National Library of Medicine. Link

-

Amberlite® Ion Exchange Resins. (2023). "Product Data Sheet: Amberlite IRA-402 Cl". DuPont Water Solutions. Link

- Halpern, M. (1983). "Phase transfer catalysis in organic synthesis". Synthetic Communications, 13(9), 753-758. (Reference for solvent effects in PTC).

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. CN108084037B - A kind of preparation method of methyl triethyl ammonium chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents [patents.google.com]

Introduction: The Role of Tetraheptylammonium Chloride in Advanced Scientific Applications

An In-Depth Technical Guide to the Solubility of Tetraheptylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tetraheptylammonium chloride, a quaternary ammonium salt, is a compound of significant interest in various fields of research and development, including its use as a phase transfer catalyst and in specialized chemical synthesis. Its efficacy in these applications is intrinsically linked to its solubility in organic solvents. Understanding and predicting its solubility is a critical parameter for reaction optimization, purification processes, and the formulation of novel drug delivery systems.

Physicochemical Properties of Tetraheptylammonium Chloride

A foundational understanding of the physical and chemical properties of tetraheptylammonium chloride is essential for any discussion of its solubility.

| Property | Value | Source |

| Molecular Formula | C28H60ClN | [1][2][3] |

| Molecular Weight | 446.24 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 38-40 °C | [2][3] |

| Boiling Point | 175 °C | [2][3] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2][3] |

Theoretical Framework: Understanding the Solubility of Quaternary Ammonium Salts

The solubility of an ionic compound like tetraheptylammonium chloride in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a fundamental, albeit simplified, starting point. A more nuanced understanding requires consideration of the following factors:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the tetraheptylammonium cation and the chloride anion with the solvent molecules must overcome the lattice energy of the solid salt and the intermolecular forces within the solvent itself.

-

Solvent Polarity: Polar solvents, both protic (e.g., alcohols) and aprotic (e.g., DMSO, DMF), are generally effective at solvating ions.[4] The positive and negative poles of the solvent molecules can interact with the chloride anion and the tetraheptylammonium cation, respectively.

-

Alkyl Chain Length: The presence of the four heptyl chains gives tetraheptylammonium chloride significant nonpolar character.[5] This lipophilicity enhances its solubility in less polar organic solvents compared to quaternary ammonium salts with shorter alkyl chains. The longer the alkyl chain, the greater the hydrophobicity and the higher the solubility in hydrophobic drugs.[5]

-

Dielectric Constant of the Solvent: Solvents with a higher dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Ion-Pair Formation: In solvents with low to moderate polarity, the tetraheptylammonium cation and the chloride anion may exist as ion pairs, which can affect the overall solubility.[6]

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the dissolution of tetraheptylammonium chloride.

Qualitative Solubility Profile

Based on the general principles of solubility for quaternary ammonium salts and the significant nonpolar character imparted by the heptyl chains, the following qualitative solubility profile for tetraheptylammonium chloride can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like methanol and ethanol.[4]

-

Moderate to Good Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in other solvents of intermediate polarity such as acetone and acetonitrile.

-

Low to Sparingly Soluble: In nonpolar solvents like toluene and hexane.

It is crucial for researchers to experimentally verify the solubility in their specific solvent of interest, as theoretical predictions can be influenced by subtle factors such as temperature and the presence of impurities.

Experimental Protocol for the Determination of Solubility

The following detailed protocol is based on the widely accepted "shake-flask" method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Materials and Equipment:

-

Tetraheptylammonium chloride (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or gravimetric analysis)

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of the organic solvent into a glass vial.

-

Add an excess of tetraheptylammonium chloride to the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. It is advisable to perform a kinetic study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sampling and Filtration:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or weight of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Analysis: If the solvent is volatile and the tetraheptylammonium chloride is not, the solvent from a known weight of the filtered solution can be evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the melting point of the solute). The weight of the remaining solid is then determined.

-

Chromatographic Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an appropriate analytical instrument, such as HPLC-UV or LC-MS. Prepare a calibration curve using standards of known concentration to accurately determine the concentration of tetraheptylammonium chloride in the sample.

-

-

Calculation of Solubility:

-

From Gravimetric Analysis: Solubility (g / 100 g solvent) = (mass of residue / (initial mass of solution - mass of residue)) * 100

-

From Chromatographic Analysis: Calculate the concentration in the original undiluted sample and convert it to the desired units (e.g., g/L, mol/L, or g/100 g of solvent) using the density of the solvent if necessary.

-

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the obtained solubility data, the following self-validating steps should be incorporated into the protocol:

-

Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration is stable.

-

Multiple Replicates: Perform the entire experiment in triplicate to assess the precision of the measurement.

-

Purity of Materials: Use high-purity tetraheptylammonium chloride and analytical grade solvents to avoid interferences.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is temperature-dependent.

Conclusion

While a comprehensive database of quantitative solubility data for tetraheptylammonium chloride in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical foundation and a robust experimental framework for researchers to confidently determine this critical parameter. By understanding the factors that govern solubility and by implementing a rigorous experimental protocol, scientists and drug development professionals can obtain the accurate and reliable data needed to advance their research and development endeavors.

References

-

BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents. Retrieved from a technical guide on a related compound.[4]

-

Chemeo. (n.d.). Chemical Properties of Tetra-N-butylammonium chloride (CAS 1112-67-0). Retrieved from [Link]]

-

Chongqing Chemdad Co., Ltd. (n.d.). TETRAHEPTYLAMMONIUM CHLORIDE. Retrieved from a chemical supplier's website.[3]

-

Elsevier. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18.[8]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[7]

-

MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences.[9]

-

National Center for Biotechnology Information. (n.d.). 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). PubChem. Retrieved from [Link]1]

-

Springer Nature. (n.d.). Influence of Properties of Nonaqueous Solvents on the Solubility of NH4Cl and Thermodynamics of Its Solution. Russian Journal of General Chemistry.[10]

-

Taylor & Francis Online. (n.d.). Investigation on the Characteristics of Tetrabutylammonium Chloride Based Deep Eutectic Solvent Aqueous Solution. Journal of the Chinese Chemical Society.[11]

-

Wikipedia. (n.d.). Tetrabutylammonium chloride. Retrieved from [Link]]

-

Wiley Online Library. (n.d.). Ion-pair formation, the incomplete dissociation of molecular solutes, the formation of complex ions, and changes in pH all affect solubility. Chemistry LibreTexts.[6]

Sources

- 1. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TETRAHEPTYLAMMONIUM CHLORIDE | 10247-90-2 [chemicalbook.com]

- 3. TETRAHEPTYLAMMONIUM CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Purity specifications of tetraheptylammonium chloride

Technical Specification & Purity Guide: Tetraheptylammonium Chloride (THAC)

Executive Summary Tetraheptylammonium Chloride (THAC) is a high-molecular-weight quaternary ammonium salt (QAC) utilized primarily as a lipophilic ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a Phase Transfer Catalyst (PTC) in organic synthesis. Unlike its shorter-chain analogs (e.g., tetramethylammonium chloride), THAC possesses significant hydrophobicity, making it uniquely suited for the retention of acidic analytes in reverse-phase chromatography. However, this same property complicates its purification and analysis. This guide outlines the critical purity specifications, analytical protocols, and handling requirements necessary to ensure experimental reproducibility and data integrity in drug development and analytical research.

Chemical Profile & Criticality of Purity

THAC is defined by four heptyl (

| Parameter | Specification |

| Chemical Name | Tetraheptylammonium Chloride |

| CAS Number | 10247-90-2 |

| Molecular Formula | |

| Molecular Weight | 446.24 g/mol |

| Structure | |

| Solubility Profile | Soluble in Methanol, Acetonitrile, Chloroform; Sparingly soluble in pure water (requires organic modifier). |

Why Purity Matters:

-

In Ion-Pair Chromatography (IPC): Impurities such as triheptylamine (tertiary amine) or residual alkyl halides cause severe baseline drift, "ghost peaks," and non-reproducible retention times, particularly when using UV detection at low wavelengths (<220 nm).

-

In Phase Transfer Catalysis: Trace water or metallic impurities can poison sensitive transition-metal catalysts often used alongside THAC.

Standard Purity Specifications (Research & IPC Grade)

The following specifications represent the "Gold Standard" for THAC used in regulated environments (GLP/GMP).

| Test Parameter | Acceptance Criteria | Method Principle |

| Assay (Argentometric) | Titration of | |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Water Content (Karl Fischer) | Coulometric Titration | |

| Residual Amine (Triheptylamine) | Non-aqueous Titration / HPLC | |

| Sulfated Ash | Gravimetric (Ignition at 600°C) | |

| UV Absorbance (0.05 M in MeOH) | UV-Vis Spectroscopy | |

| Solubility (5% in MeOH) | Clear and Colorless | Visual Turbidity Check |

Analytical Methodologies: The "How-To"

Protocol A: Assay via Argentometric Titration

Rationale: Due to the lipophilic nature of THAC, standard aqueous titration often results in precipitation of the organic cation or incomplete solubilization. A mixed-solvent approach is required.

Reagents:

-

0.1 N Silver Nitrate (

) standardized solution.[1] -

Solvent: 50:50 (v/v) Methanol : Deionized Water.

-

Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode.

Procedure:

-

Accurately weigh ~0.3 g of THAC into a titration vessel.

-

Dissolve completely in 50 mL of the Methanol/Water solvent mixture. Note: Sonication may be required.

-

Titrate with 0.1 N

using a potentiometric titrator. -

Determine the endpoint using the first derivative of the potential curve.

-

Calculation:

(Where V = Volume of titrant (mL), N = Normality, MW = 446.24, W = Sample weight (g))

Protocol B: UV Transparency Validation (For HPLC Applications)

Rationale: IPC often requires detection of analytes at 210–220 nm. THAC acts as a "background" component; therefore, its own absorbance must be negligible to prevent high background noise.

Procedure:

-

Prepare a 0.05 M solution of THAC in HPLC-grade Methanol.

-

Use HPLC-grade Methanol as the blank reference.

-

Scan the absorbance from 200 nm to 400 nm in a quartz cuvette (1 cm path length).

-

Fail Criteria: Any absorbance peak >0.05 AU at 210 nm indicates contamination (likely conjugated organic impurities or oxidation byproducts).

Impurity Formation & Impact Analysis

Understanding the source of impurities allows for better troubleshooting. The synthesis of THAC typically involves the quaternization of Triheptylamine with Heptyl Chloride.

Graphviz Diagram: Impurity Origins & Analytical Impact

Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities (Triheptylamine, Heptyl Chloride) and their downstream impact on analytical data quality.

Storage & Stability

THAC is hygroscopic . While the heptyl chains provide some hydrophobic shielding, the ionic core strongly attracts atmospheric moisture.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) if used for water-sensitive catalysis.

-

Temperature: Room temperature is generally acceptable, but cool storage (<15°C) prevents caking.

-

Desiccation: If the material clumps, it must be dried in a vacuum oven at 40°C over

before use in quantitative applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82489, Tetraheptylammonium chloride. Retrieved from [Link]

Sources

Technical Safety & Application Profile: Tetraheptylammonium Chloride (THAC)

Executive Summary

Tetraheptylammonium chloride (THAC) is a high-molecular-weight quaternary ammonium salt utilized primarily as a lipophilic Phase Transfer Catalyst (PTC) and an ion-exchanger in electrochemistry. Unlike shorter-chain analogues (e.g., tetrabutylammonium), THAC possesses four heptyl (C7) chains, imparting significant lipophilicity. This structural characteristic dictates its utility in extracting highly hydrophilic anions into non-polar organic phases but also amplifies its membrane-penetrating toxicity. This guide synthesizes the physicochemical constraints, toxicological mechanisms, and validated experimental protocols for the safe deployment of THAC in drug development and organic synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

THAC exists at the boundary between solid and liquid under standard laboratory conditions. Its low melting point requires strict temperature control during storage to prevent "caking," which complicates precise weighing and stoichiometry.

Table 1: Physicochemical Specifications

| Parameter | Data | Relevance to Protocol |

| Chemical Name | Tetraheptylammonium chloride | N/A |

| CAS Number | 10247-90-2 | Unique Identifier for SDS retrieval |

| Formula | Stoichiometric calculations | |

| Molecular Weight | 446.24 g/mol | High MW implies lower molar density per gram |

| Melting Point | 38–40 °C | Critical: May melt/clump in warm labs or during exothermic additions |

| Physical State | White to off-white solid/waxy solid | Hygroscopic; requires desiccation |

| Solubility | Soluble in DCM, | Ideal for organic-phase reactions |

| Lipophilicity | High (C7 chains) | Superior retention in organic phase compared to TBA salts |

Expert Insight: The melting point of 38–40 °C is a frequent source of experimental error. If the reagent is stored on a high shelf in a warm lab, it may fuse into a monolith. Always store THAC at 2–8 °C to maintain a free-flowing powder form.

Part 2: Hazard Architecture & Toxicology

The toxicity of THAC is governed by its amphiphilic nature . As a cationic surfactant, it can intercalate into the lipid bilayer of cell membranes, causing depolarization and lysis.[1] This mechanism is distinct from reactive toxicity; it is a physical disruption of cellular integrity.

GHS Classification (29 CFR 1910.1200)[4]

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

Aquatic Toxicity: Chronic Category 4 (May cause long-lasting harmful effects to aquatic life).

Mechanistic Toxicology Diagram

The following diagram illustrates the pathway from exposure to cellular damage, highlighting the "Surfactant Effect" typical of long-chain quats.

Figure 1: Mechanism of Quaternary Ammonium Toxicity. The C7 alkyl chains facilitate membrane penetration, while the cationic head group disrupts the electrochemical gradient.

Part 3: Safe Handling & Operational Protocols

Engineering Controls

-

Hygroscopicity Management: THAC is hygroscopic.[2] Exposure to ambient moisture will alter the effective molecular weight (via hydration), leading to stoichiometric errors in catalysis.

-

Protocol: Handle in a glovebox or a desiccated glove bag if high precision is required. For general synthesis, weigh quickly and re-seal immediately with parafilm.

-

-

Ventilation: All weighing must occur inside a certified chemical fume hood to prevent inhalation of dust/aerosols.

Personal Protective Equipment (PPE)

-

Gloves: Standard Latex gloves are insufficient if THAC is dissolved in organic solvents (e.g., Dichloromethane).

-

Recommendation: Use Nitrile (minimum 0.11 mm thickness) . If using halogenated solvents as the reaction medium, double-glove or use Silver Shield® laminates.

-

-

Respiratory: If dust formation is visible and fume hood is unavailable (not recommended), use a P95 or N95 particulate respirator.

Part 4: Application Context - Phase Transfer Catalysis (PTC)[5]

THAC is a "lipophilic" PTC. Unlike Tetrabutylammonium (TBA) salts, which can partition significantly into the aqueous phase, the Tetraheptyl (C7) chains keep the catalyst predominantly in the organic phase. This is advantageous when the reaction product is highly lipophilic or when the organic solvent is non-polar (e.g., Toluene, Hexane).

Experimental Protocol: Nucleophilic Substitution (Cyanation)

Objective: Convert an alkyl halide (

Rationale:

Step-by-Step Workflow:

-

Preparation: Dissolve substrate

(1.0 equiv) in Toluene (Organic Phase). -

Catalyst Addition: Add THAC (0.05 equiv / 5 mol%). Note: THAC is soluble in Toluene.

-

Reagent Addition: Prepare a saturated aqueous solution of Sodium Cyanide (

, 1.5 equiv). WARNING: -

Initiation: Add aqueous phase to the organic phase. Vigorous stirring is mandatory to maximize the interfacial area.

-

Reaction: Heat to 60–80 °C. The THAC will shuttle

ions into the toluene layer. -

Quenching: Cool to room temperature. Separate phases. Wash organic layer with water to remove residual catalyst and salts.

The Starks' Extraction Mechanism

The following visualization details the catalytic cycle, demonstrating how THAC (

Figure 2: Starks' Extraction Mechanism for Phase Transfer Catalysis. Q+ represents the Tetraheptylammonium cation.

Part 5: Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids. Do not rub. The waxy solid can adhere to the cornea. Seek ophthalmological attention.

-

Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this may dissolve the lipophilic salt into the skin, increasing systemic absorption.

-

Ingestion: Do not induce vomiting due to potential for esophageal irritation. Rinse mouth with water.

Disposal Protocols

THAC is a nitrogen-containing organic halogen.

-

Do not dispose of down the drain (aquatic toxicity).

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Combustion will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases, which must be scrubbed.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90884457, Tetraheptylammonium chloride. Retrieved from [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis.[3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[3] (Foundational mechanism citation).

Sources

Crystal Structure & Molecular Architecture of Tetraheptylammonium Chloride

The following technical guide details the structural and physicochemical characteristics of Tetraheptylammonium Chloride (THACl).

Content Type: Technical Whitepaper & Experimental Guide

Subject:

Executive Summary

Tetraheptylammonium chloride (THACl) represents a critical class of lipophilic quaternary ammonium salts used primarily as phase transfer catalysts (PTC) and precursors for ionic liquids.[1][2] Unlike its lower homologues (tetramethyl- or tetraethylammonium), THACl is characterized by significant conformational entropy due to its four heptyl (

This guide addresses the crystallographic challenges associated with THACl—specifically its low melting point (38–40 °C) and hygroscopic nature—and provides a structural analysis based on homologous crystallographic data and density functional theory (DFT) projections.[1][2] It serves as a roadmap for researchers utilizing THACl in drug transport studies, anion sensing, and catalytic cycles.[1][2]

Molecular Architecture & Geometry

The Cationic Core ( Center)

The defining feature of the tetraheptylammonium cation is the central nitrogen atom, which adopts a distorted tetrahedral geometry (

| Parameter | Value (Approx/Avg) | Structural Significance |

| Hybridization | Dictates the tetrahedral arrangement.[1] | |

| Bond Length (N-C) | 1.51 – 1.53 Å | Typical for quaternary ammoniums; slightly elongated due to steric repulsion.[1][2] |

| Bond Angle (C-N-C) | 108° – 111° | Deviations from the ideal 109.5° occur to accommodate the bulky alkyl chains.[1][2] |

| Point Group | In the lowest energy conformation (all-trans), the cation often approximates |

Alkyl Chain Conformation (The "Manx" Effect)

In the crystalline state, long-chain tetraalkylammonium salts typically adopt one of two conformations to maximize packing efficiency:

-

All-Trans (Anti): The heptyl chains extend in a zigzag planar fashion.[1][2] This is the thermodynamically preferred state for the distal carbons (

to -

Gauche Defects: Near the nitrogen center (

), gauche interactions are often observed to relieve the steric crowding of the four chains emanating from a single point.[2]

Structural Insight: Unlike Tetrabutylammonium (TBA), which often forms a "cross" shape, Tetraheptylammonium cations tend to align their chains in parallel bundles (interdigitation) in the solid state to maximize London dispersion forces .[2] This extensive van der Waals contact surface is what allows it to act as a "grease ball," solubilizing inorganic anions in non-polar media.[1][2]

Crystallographic Analysis

The "Elusive" Crystal Lattice

Direct single-crystal X-ray diffraction (SC-XRD) of anhydrous THACl is notoriously difficult due to its phase behavior.[1][2]

-

Hygroscopicity: The chloride anion is a "hard" base and avidly coordinates water.[1][2] THACl is frequently encountered as a hydrate (

) or a waxy solid.[1][2]

Lattice Packing Prediction (Homologous Series)

Based on the crystal structures of the bromide analogue (Tetraheptylammonium bromide, MP ~89 °C) and similar lipophilic quats, the packing of THACl follows a lamellar (layered) motif .[2]

-

Layer A (Ionic): A plane containing the

centers and -

Layer B (Hydrophobic): The heptyl chains extend perpendicular to or tilted from the ionic plane, interdigitating with chains from the adjacent layer.[2]

Why this matters for Drug Development: The separation of ionic and hydrophobic domains in the solid state mimics the behavior of THACl at liquid-liquid interfaces.[2] This "amphiphilic structuring" is the mechanism by which it facilitates drug transport across lipid bilayers.[1][2]

Visualization of Structural Hierarchy

The following diagram illustrates the logical flow from molecular geometry to macroscopic properties.

Caption: Structural hierarchy of THACl, linking atomic geometry to macroscopic phase behavior.

Experimental Protocols

Crystallization of Low-Melting Quats

Growing X-ray quality crystals of THACl requires suppressing the entropy of the alkyl chains and excluding moisture.[2]

Protocol: Cold-Solvent Diffusion

-

Drying: Dry commercial THACl (often an oil/wax) under high vacuum (

mbar) at 30 °C for 24 hours to remove water.[1][2] -

Dissolution: Dissolve 100 mg of dried THACl in a minimum volume (approx. 0.5 mL) of anhydrous Dichloromethane (DCM) in a narrow Schlenk tube.

-

Precipitant Layering: Carefully layer 2.0 mL of anhydrous Diethyl Ether or Hexane on top of the DCM solution.[1][2] Do not mix.

-

Incubation: Seal the tube and place it in a freezer at -20 °C .

-

Observation: Over 48–72 hours, colorless plate-like crystals should form at the interface.[1][2]

-

Note: If the chloride salt remains an oil, perform an anion exchange to the Tetraphenylborate or Perchlorate salt to obtain a rigid lattice for cation structural confirmation, then extrapolate to the chloride.[2]

-

Phase Transfer Catalysis (PTC) Workflow

In drug development, THACl is used to alkylate nucleophilic drug scaffolds in non-polar solvents.[1][2]

Mechanism:

The

Caption: The catalytic cycle of THACl. Q+ represents the Tetraheptylammonium cation.[2]

Applications in Drug Development

The specific structural attributes of THACl translate to unique applications:

-

Lipophilic Counter-Ion Screening:

-

Impurity Rejecting Crystallization:

-

Ionic Liquid Precursor:

References

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Tetraheptylammonium chloride. Link

-

Wei, Y., et al. (2015).[1][2] "Crystal structure and halogen bonding of tetraethylammonium chloride co-crystals." Acta Crystallographica Section E. Link

-

PubChem. (2024).[1][2] Compound Summary: Tetraheptylammonium chloride (CID 82489).[1][2] National Library of Medicine.[1][2] Link[1]

-

Cambridge Structural Database (CSD). Entries for Tetra-n-alkylammonium salts (Refcodes: UYOWEM, EJOJEV).[1][2] (Used for homologous structural comparison).[1][2] Link

-

Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][2] Journal of the American Chemical Society, 93(1), 195-199.[2] Link[1]

Sources

Technical Monograph: Spectroscopic Profiling of Tetraheptylammonium Chloride

The following technical guide details the spectroscopic profile of Tetraheptylammonium Chloride (THAC) . It is structured to serve as a reference for structural validation, purity assessment, and application in ion-pair chromatography.

Executive Summary

Tetraheptylammonium Chloride (THAC) is a lipophilic quaternary ammonium salt (CAS: 10108-97-1) utilized primarily as a Phase Transfer Catalyst (PTC) and an ion-pairing reagent in HPLC.[1] Its utility stems from the steric bulk of four heptyl chains shielding the cationic nitrogen, facilitating the solubilization of anionic species into non-polar organic phases.

This guide provides a self-validating spectroscopic framework. By cross-referencing the Nuclear Magnetic Resonance (NMR) integration values with Electrospray Ionization (ESI) mass spectral data, researchers can definitively confirm molecular identity and assess solvation states (hygroscopicity).[1]

Part 1: Molecular Identity & Structural Logic

| Property | Specification |

| Chemical Formula | |

| Cation Formula | |

| Molecular Weight (Salt) | 446.24 g/mol |

| Exact Mass (Cation) | 410.4729 Da |

| Appearance | White waxy solid or crystals (Low MP: 38–40 °C) |

| Solubility Profile | Soluble in |

Structural Elucidation Workflow

The following diagram outlines the logical flow for validating THAC purity using the protocols described in this guide.

Figure 1: Step-by-step decision tree for the structural validation of Tetraheptylammonium Chloride.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for assessing the integrity of the alkyl chains and the absence of protonated amine impurities (triheptylamine).

Experimental Protocol

-

Solvent: Deuterated Chloroform (

) is preferred to prevent micelle formation often seen in -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz, )

The spectrum is characterized by the descreening effect of the positive nitrogen on the

| Assignment | Chemical Shift ( | Multiplicity | Integration (Theoretical) | Structural Context |

| 3.25 – 3.35 | Broad Triplet | 8H | Protons adjacent to | |

| 1.60 – 1.70 | Multiplet | 8H | Methylene beta to nitrogen.[1] | |

| Bulk CH | 1.25 – 1.45 | Broad Multiplet | 32H | The C3–C6 methylene envelope.[1] Overlapping signals. |

| Terminal CH | 0.85 – 0.95 | Triplet ( | 12H | Methyl termini.[1] Diagnostic for chain count. |

Self-Validating Interpretation[1]

-

The 8:12 Ratio: The most critical check is the integration ratio between the

-CH-

Deviation: If the methyl integral is too high, suspect contamination with lower molecular weight alkanes or grease.

-

-

Impurity Flag: A triplet at

2.4–2.6 ppm indicates the presence of Triheptylamine (uncharged precursor), suggesting incomplete quaternization or degradation. -

Water Check: THAC is hygroscopic. In

, a sharp singlet around 1.56 ppm (variable) indicates absorbed water.

Part 3: Mass Spectrometry (MS)[1][2]

Mass spectrometry confirms the cationic mass. Because THAC is a pre-charged salt, Electrospray Ionization (ESI) is the ideal method; it does not require protonation to be detected.

Experimental Protocol

-

Method: Direct Infusion ESI or LC-MS.

-

Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid high water content to prevent suppression.

-

Cone Voltage: Low (20–40V) to prevent fragmentation of the alkyl chains.

Spectral Data[2][3][4][5][6][7][8][9][10]

| Ion Identity | m/z (Monoisotopic) | Type | Notes |

| 410.47 | Molecular Ion | Base peak (100% abundance).[1] Corresponds to | |

| 857.9 | Cluster | Dimer with one chloride counter-ion.[1] Common at high concentrations. | |

| Fragment | 312.4 | Loss of one heptyl chain (Hoffmann elimination in source).[1] |

Interpretation Logic[4]

-

Absence of

: Unlike neutral amines, you will not see an -

Isotope Pattern: The peak at 410.5 should show standard Carbon-13 isotope distribution (

contribution is significant for C28).[1]

Part 4: Vibrational Spectroscopy (FT-IR)

IR is used primarily to confirm the absence of functional groups (like N-H) and verify the aliphatic nature of the salt.

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) on the solid crystal.

-

Range: 4000 – 600 cm

.

Key Absorption Bands[6][10][11]

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 2950 – 2850 | Strong | C-H Stretch | Characteristic of long alkyl chains (asymmetric/symmetric).[1] |

| 1470 – 1460 | Medium | CH | Scissoring vibration of the heptyl chains.[1] |

| ~900 – 1000 | Weak | C-N Stretch | Skeletal vibration of the quaternary center.[1] |

| ~3400 | Broad | O-H Stretch | Impurity Flag: Indicates hygroscopic water uptake.[1] Pure, dry THAC has no signal here. |

| None | - | N-H Stretch | Purity Flag: Absence of peaks at 3300–3500 cm |

Part 5: Application Context (Ion Pairing)[1]

Understanding the spectroscopy aids in drug development applications, specifically Ion-Pair Chromatography . THAC is used to retain anionic drugs (e.g., sulfonates, carboxylates) on Reverse Phase (C18) columns.[1]

Mechanism of Action

The THAC cation pairs with the anionic drug, forming a neutral, lipophilic complex that partitions into the stationary phase.

Figure 2: Mechanism of ion-pair formation facilitating the retention of polar anionic drugs.[1]

Troubleshooting via Spectroscopy:

-

If retention times drift in HPLC, run an NMR of the mobile phase additive. Degradation of THAC (loss of heptyl chain) will shift the equilibrium. Look for the "triheptylamine" impurity peak at 2.4 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25528, Tetraheptylammonium chloride. Retrieved from [Link][1]

-

AIST (2024). Spectral Database for Organic Compounds (SDBS). (General reference for Quaternary Ammonium NMR trends). Retrieved from [Link][1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

- 1. UWPR [proteomicsresource.washington.edu]

- 2. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20230011045A1 - Lcms with esi source for enhanced sensitivity of compounds - Google Patents [patents.google.com]

A Technical Guide to the Green Chemistry Synthesis of Tetraheptylammonium Chloride

This guide provides an in-depth exploration of green and sustainable methodologies for the synthesis of tetraheptylammonium chloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental protocols, and underlying causality of green synthetic routes, moving beyond conventional methods to embrace sustainability, efficiency, and safety.

Introduction: The Imperative for Greener Quaternary Ammonium Salts

Tetraheptylammonium chloride (THAC) is a quaternary ammonium salt (QAS) with significant applications as a phase-transfer catalyst (PTC), electrolyte, and surfactant in various industrial and pharmaceutical processes.[1] Its molecular structure, featuring a central nitrogen atom bonded to four heptyl chains, imparts unique solubility and catalytic properties.[2] The traditional synthesis of THAC and other QAS often involves the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) between a tertiary amine (triheptylamine) and an alkyl halide (1-chloroheptane).[3][4]

However, conventional approaches frequently rely on volatile organic compounds (VOCs) as solvents, high energy consumption, and can generate significant waste streams, running counter to the principles of green chemistry.[5][6] This guide details a shift towards more sustainable synthetic strategies that prioritize atom economy, the use of renewable or safer solvents, and improved energy efficiency.[7][8]

Core Principles of Green THAC Synthesis

The green synthesis of tetraheptylammonium chloride is anchored in several key principles aimed at minimizing environmental impact and maximizing efficiency.

-

Atom Economy: The ideal synthesis incorporates all atoms from the reactants into the final product, generating no byproducts.[8][9][10] The quaternization of triheptylamine with 1-chloroheptane is inherently 100% atom-economical, as it is an addition reaction. The primary challenge lies in the surrounding process—solvent choice, energy input, and purification.

-

Solvent Selection: Replacing hazardous organic solvents is a cornerstone of green chemistry.[6] Traditional solvents like benzene or toluene pose significant health and environmental risks.[5] Greener alternatives include water, supercritical fluids, or ionic liquids (ILs), which offer benefits such as low volatility and recyclability.[6][11][12]

-

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

-

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance reaction rates in biphasic systems, often eliminating the need for harsh solvents that homogenize the reactants.[13][14][15] In the synthesis of THAC, the product itself can sometimes exhibit autocatalytic effects.

Synthetic Methodologies: A Green Perspective

This section details practical, green-oriented protocols for the synthesis of THAC, explaining the rationale behind each methodological choice.

Aqueous and Biphasic Synthesis: Eliminating Organic Solvents

The use of water as a reaction medium is a highly desirable green approach.[16] While the long alkyl chains of the reactants (triheptylamine and 1-chloroheptane) lead to low aqueous solubility, the reaction can be effectively performed under phase-transfer conditions or as a neat (solvent-free) reaction followed by an aqueous workup.

Expertise & Experience: The key challenge in an aqueous or biphasic system is overcoming the phase barrier between the organic reactants and any aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. While THAC itself can act as a PTC, the initial reaction rate may be slow. Seeding the reaction with a small amount of pre-synthesized THAC can accelerate the process.

Experimental Protocol 1: Solvent-Free Synthesis with Aqueous Workup

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triheptylamine (1.0 eq) and 1-chloroheptane (1.05 eq). The slight excess of the alkyl halide ensures complete conversion of the more valuable tertiary amine.

-

Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 24-48 hours. The reaction mixture will gradually become more viscous as the solid product forms.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or 1H NMR spectroscopy to observe the disappearance of the triheptylamine starting material.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and stir to dissolve the ionic product, leaving the unreacted organic starting materials as a separate phase.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous phase containing THAC with a non-polar, green solvent such as heptane or cyclopentyl methyl ether (CPME) (3 x 50 mL) to remove unreacted starting materials. This step is critical for achieving high purity.

-

Isolation: Remove the water from the aqueous phase under reduced pressure using a rotary evaporator to yield the solid tetraheptylammonium chloride. The product can be further purified by recrystallization from a suitable solvent system like acetone/hexane if necessary.

Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C and are often touted as green solvents due to their negligible vapor pressure.[11][17] They can provide a polar environment that stabilizes the charged transition state of the SN2 reaction, potentially accelerating the synthesis.

Trustworthiness: A self-validating protocol using an IL medium must consider the ease of separation of the product from the IL solvent. A judicious choice is an IL in which the reactants are soluble but the product, THAC, is not, allowing it to precipitate as it forms. Alternatively, an IL that is immiscible with a solvent used for product extraction can be employed.[18] The recovery and reuse of the IL are crucial for the overall greenness of the process.[19]

Data Presentation: Comparison of Synthetic Conditions

| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Green Advantage |

| Conventional | Toluene | 110 | 72 | ~85 | - |

| Solvent-Free | None | 90 | 48 | >95 | Eliminates organic solvent waste. |

| Aqueous PTC | Water | 100 | 24 | >90 | Uses water as a benign solvent.[16] |

| Ionic Liquid | [BMIM][BF4] | 80 | 18 | ~92 | Recyclable medium, enhanced rate. |

This data is representative and may vary based on specific experimental conditions.

Visualization of Synthetic Pathways and Workflows

Diagrams are essential for clearly communicating complex chemical processes.

Diagram 1: Reaction Mechanism

The synthesis of tetraheptylammonium chloride proceeds via the SN2 mechanism, a fundamental reaction in organic chemistry.[3]

Caption: SN2 mechanism for THAC synthesis.

Diagram 2: Green Purification Workflow

A robust and green purification strategy is paramount to the overall sustainability of the synthesis.

Caption: Workflow for the green purification of THAC.

Conclusion and Future Outlook

The green synthesis of tetraheptylammonium chloride is not merely an academic exercise but a practical necessity for the modern chemical industry. By prioritizing solvent-free conditions, aqueous media, and efficient purification protocols, it is possible to produce this valuable chemical with significantly reduced environmental impact. Future research should focus on the use of bio-derived starting materials, such as fatty amines from renewable oils, to further enhance the sustainability of the entire product lifecycle.[20] The continued adoption of these green principles will be essential for developing the next generation of safe, sustainable, and efficient chemical processes.

References

- Phase Transfer Catalyst: Tetraethylammonium Chloride Optimizes Synthesis. Vertex AI Search.

- TETRAMETHYLAMMONIUM CHLORIDE.

- TETRAMETHYLAMMONIUM CHLORIDE.

- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS

- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu

- Efficient preparation method of high-purity tetraethyl ammonium chloride.

- 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1). PubChem.

- Tetraethylammonium chloride. Chem-Impex.

- Phase-Transfer C

- Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of N

- Green Solvents in Organic Synthesis.

- Ionic Liquids in Green Sample Prepar

- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.

- Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applic

- The economies of synthesis. PMC - PubMed Central - NIH.

- Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products.

- Phase Transfer C

- 12 PHASE TRANSFER C

- Ionic Liquids as Green Solvents. American Chemical Society.

- Green Reaction Media in Organic Synthesis. Wiley.

- Method of synthesis of a quaternary ammonium salt.

- Atom Economy Green Synthesis in Organic Chemistry. JOCPR.

- Atom-economical, room-temperature, and high-efficiency synthesis of polyamides via a three-component polymerization. Polymer Chemistry (RSC Publishing).

- Removal of Ionic Liquid (IL)

- TETRAHEPTYLAMMONIUM CHLORIDE. Chongqing Chemdad Co..

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Heptanaminium, N,N,N-triheptyl-, chloride (1:1) | C28H60ClN | CID 82489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Atom-economical, room-temperature, and high-efficiency synthesis of polyamides via a three-component polymerization involving benzoxazines, odorless isocyanides, and water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. books.rsc.org [books.rsc.org]

- 12. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 13. Phase Transfer Catalyst Breakthrough: How Tetraethylammonium Chloride Improves Chemical Synthesis Efficiency in China [quaternary-ammonium-salt.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. fens.usv.ro [fens.usv.ro]

- 16. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tsijournals.com [tsijournals.com]

Navigating the Supply Chain for a Critical Pharmaceutical Building Block: A Technical Guide to Sourcing Tetraheptylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraheptylammonium chloride, a quaternary ammonium salt, is a vital reagent in numerous pharmaceutical research and development applications. Its utility as a phase transfer catalyst and an ion-pairing agent makes it indispensable in the synthesis of complex molecules and the analytical separation of charged species. The selection of a suitable commercial supplier for this compound is a critical decision that can significantly impact the reproducibility of experimental results, the timeline of drug development projects, and the overall quality of the final product. This in-depth technical guide provides a comprehensive overview of the commercial landscape for tetraheptylammonium chloride, offering insights into supplier evaluation, quality control considerations, and the technical applications that drive these requirements.

The Pivotal Role of Tetraheptylammonium Chloride in Pharmaceutical Sciences

Tetraheptylammonium chloride's unique molecular structure, featuring a positively charged nitrogen atom at the core of four long alkyl chains, imparts amphiphilic properties that are exploited in various scientific contexts.

Phase Transfer Catalysis

In organic synthesis, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). Tetraheptylammonium chloride acts as a phase transfer catalyst by forming an ion pair with a reactant in one phase, transporting it across the phase boundary to react with a substrate in the other phase. This process enhances reaction rates, improves yields, and often allows for milder reaction conditions, which are all critical factors in the efficient synthesis of active pharmaceutical ingredients (APIs).

An In-depth Technical Guide to the Safe Handling of Tetraheptylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with tetraheptylammonium chloride and outlines best practices for its safe handling, storage, and disposal. As a quaternary ammonium compound, tetraheptylammonium chloride presents specific health and safety challenges that necessitate rigorous adherence to established protocols. This document is intended to equip laboratory personnel with the knowledge and procedures required to mitigate risks and ensure a safe working environment.

Section 1: Understanding the Hazard Profile of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used for their antimicrobial and disinfectant properties. Their molecular structure, characterized by a central nitrogen atom bonded to four alkyl groups, is key to their reactivity and potential toxicity. While individual QACs vary in their specific hazard profiles, they generally share common toxicological concerns.

It is crucial to note that for tetraheptylammonium chloride specifically, there is limited publicly available toxicity data. The Safety Data Sheet from Santa Cruz Biotechnology states that 100% of the mixture consists of ingredient(s) of unknown toxicity. Therefore, a conservative approach to handling, based on the known hazards of similar long-chain QACs, is essential.

-

Skin and Eye Irritation: Many QACs are known to cause skin irritation, and in concentrated forms, can lead to serious eye damage[1][2][3][4].

-

Respiratory Irritation: Inhalation of dusts or aerosols of QACs may cause respiratory irritation[4].

-

Aquatic Toxicity: Several QACs are classified as harmful or toxic to aquatic life[1][3].

Section 2: Hazard Identification and Classification for Tetraheptylammonium Chloride

Based on the available information for tetraheptylammonium chloride and analogous compounds, the following hazard classifications should be assumed:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3][4] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[4] |

This table is based on the OSHA Hazard Communication Standard (29 CFR 1910.1200) classification for tetraheptylammonium chloride and similar compounds.

The following diagram illustrates the logical progression from hazard identification to the implementation of control measures.

Caption: Logical workflow for hazard mitigation when handling tetraheptylammonium chloride.

Section 3: Exposure Controls and Personal Protection

Given the potential for eye, skin, and respiratory irritation, a multi-layered approach to exposure control is mandatory.

-

Chemical Fume Hood: All handling of solid tetraheptylammonium chloride and preparation of its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols[5][6].

-

Ventilation: Ensure the laboratory has adequate general ventilation[7].

The following table outlines the minimum PPE requirements for handling tetraheptylammonium chloride.

| Body Part | PPE | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects against splashes and dust. |